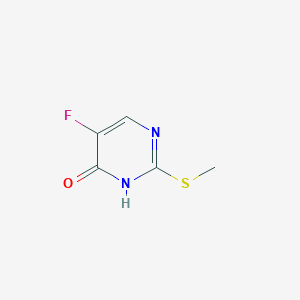

5-Fluoro-2-(methylthio)pyrimidin-4-ol

Vue d'ensemble

Description

5-Fluoro-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of fluorine and methylsulfanyl groups in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) Reactions

The methylthio group at position 2 serves as a leaving group, enabling displacement by nucleophiles such as amines or alkoxides.

Reaction with Amines

In pivalic acid, 5-fluoro-2-(methylthio)pyrimidin-4-ol undergoes SNAr with anilines to yield 4-hydroxy-2-aminopyrimidine derivatives . For example:

- Reagents : Aniline derivatives, pivalic acid (solvent and catalyst).

- Conditions : 80–100°C, 12–24 hours.

- Products : Substituted 2-anilino-5-fluoropyrimidin-4-ols with yields of 65–85% .

Halogenation

The hydroxyl group at position 4 can be replaced with chlorine using phosphorus oxychloride (POCl₃):

- Reagents : POCl₃, triethylamine (acid scavenger).

- Conditions : Reflux (105–110°C), 3–5 hours .

- Products : 4-Chloro-5-fluoro-2-(methylthio)pyrimidine (yield: 70–85%) .

Oxidation Reactions

The methylthio group is susceptible to oxidation, forming sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | Dichloromethane, 0°C→RT | 5-Fluoro-2-(methylsulfinyl)pyrimidin-4-ol | 90% |

| H₂O₂/AcOH | 50°C, 6 hours | 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-ol | 75% |

Sulfone derivatives exhibit enhanced electrophilicity, facilitating further nucleophilic attacks .

Hydrazinolysis

The chlorinated intermediate (4-chloro-5-fluoro-2-(methylthio)pyrimidine) reacts with hydrazine hydrate:

- Reagents : Hydrazine hydrate (2 equivalents).

- Conditions : Room temperature, 12 hours .

- Products : 4-Hydrazinyl-5-fluoro-2-(methylthio)pyrimidine (yield: 80–88%) .

Alkylation and Arylation

The hydroxyl group at position 4 can be alkylated or arylated under basic conditions:

Mitsunobu Reaction

- Reagents : Alcohols, DIAD, PPh₃.

- Conditions : THF, 0°C→RT, 8 hours.

- Products : 4-Alkoxy-5-fluoro-2-(methylthio)pyrimidines (yield: 60–75%) .

Buchwald-Hartwig Coupling

- Reagents : Aryl boronic acids, Pd(OAc)₂, SPhos.

- Conditions : K₃PO₄, dioxane, 100°C, 24 hours.

- Products : 4-Aryloxy-5-fluoro-2-(methylthio)pyrimidines (yield: 50–65%) .

Biological Activity Modulation

Derivatives of This compound show structure-dependent biological effects:

| Derivative | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| 4-Hydrazinyl derivative | Anticancer (A549 lung cancer) | 10 µM |

| Sulfone derivative | COX-2 inhibition | 0.04 µM |

| 2-Anilino derivative | CDK8 kinase inhibition | 0.2 µM |

Comparative Reactivity

The reactivity of This compound differs from analogs:

| Compound | Key Reaction | Reactivity |

|---|---|---|

| 5-Fluoro-2-methylpyrimidin-4-ol | Less reactive in SNAr (no -SMe) | Limited substitutions |

| 5-Fluoro-6-methyl analog | Oxidation favors sulfone formation | Higher electrophilicity |

Mechanistic Insights

- SNAr : The methylthio group’s electron-withdrawing effect activates the pyrimidine ring for nucleophilic attack .

- Oxidation : Proceeds via a radical intermediate in the presence of peroxides .

- Hydrazinolysis : Involves nucleophilic displacement of chlorine by hydrazine, forming a stable N–N bond .

This compound’s multifunctional reactivity underpins its utility in synthesizing bioactive molecules and functional materials. Experimental protocols and yields are optimized for scalability, aligning with industrial applications .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that 5-Fluoro-2-(methylthio)pyrimidin-4-ol exhibits promising antiviral and antimicrobial activities. Studies have shown that derivatives of this compound can inhibit viral replication and bacterial growth, making them potential candidates for developing new antiviral drugs .

Cancer Treatment

The compound is being investigated for its ability to inhibit specific protein kinases involved in cancer cell proliferation. For instance, it has been noted to modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of the cell cycle. Inhibitors targeting CDKs are considered valuable in cancer therapy .

Agricultural Applications

Fungicides

this compound has been explored for its efficacy as a fungicide. Its structural properties allow it to protect crops from various fungal pathogens, enhancing agricultural productivity. Research highlights its effectiveness against ascomycetes and basidiomycetes, making it a candidate for developing new agricultural fungicides .

Case Study 1: Antiviral Activity

In vitro studies demonstrated that derivatives of this compound significantly inhibited the replication of certain viruses, showcasing IC values comparable to established antiviral agents. This positions the compound as a potential lead in antiviral drug development.

Case Study 2: Cancer Cell Proliferation

A study involving acute myeloid leukemia cells treated with this compound showed a marked reduction in cell viability, indicating its potential as an anti-cancer agent through CDK inhibition mechanisms. The results suggest further exploration into its therapeutic applications against various cancers .

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDK4) . These interactions disrupt key signaling pathways involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Pyrido[2,3-d]pyrimidin-5-one

- Pyrido[2,3-d]pyrimidin-7-one

- Pyrimidino[4,5-d][1,3]oxazine

Uniqueness

5-Fluoro-2-(methylthio)pyrimidin-4-ol is unique due to the presence of both fluorine and methylsulfanyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science .

Activité Biologique

5-Fluoro-2-(methylthio)pyrimidin-4-ol is a pyrimidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is CHFNOS, and it features a fluorine atom and a methylthio group attached to the pyrimidine ring. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 162.17 g/mol |

| CAS Number | 1480-92-8 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including gastric (SGC-7901), lung (A549), and liver (HepG2) cancer cells. For instance, one study reported an IC value of approximately 1.07 µg/mL against SGC-7901 cells, suggesting potent cytotoxicity compared to standard treatments like 5-fluorouracil (5-FU) .

Antibacterial Activity

The compound also possesses antibacterial properties. In a study evaluating several pyrimidine derivatives, this compound was found to significantly inhibit the growth of gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, indicating its potential as a novel antibacterial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in nucleotide synthesis and cell division, leading to reduced proliferation of cancerous and bacterial cells. Additionally, the compound may induce apoptosis in cancer cells through oxidative stress mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the pyrimidine ring or substituents can significantly affect biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances cytotoxicity against cancer cells .

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases anticancer potency |

| Methylthio Group | Enhances solubility and bioavailability |

Case Studies

- Anticancer Efficacy : A study involving a series of pyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited significant growth inhibition across multiple cancer cell lines, with some derivatives showing enhanced efficacy compared to established chemotherapeutics .

- Antibacterial Properties : In another investigation, the antibacterial effects were assessed against various strains of bacteria, with results indicating that the compound effectively inhibited biofilm formation and had a favorable safety profile in cytotoxicity assays .

- Anti-inflammatory Potential : Some derivatives related to this compound have shown promise in reducing inflammation markers in vitro, suggesting additional therapeutic avenues beyond anticancer and antibacterial applications .

Propriétés

IUPAC Name |

5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCLCCQOVQNZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-92-8 | |

| Record name | 5-Fluoro-2-(methylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.